4-Methyl-2-[(trifluoromethyl)sulfanyl]aniline
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Overview
Description
4-Methyl-2-[(trifluoromethyl)sulfanyl]aniline is an organic compound with a unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often employs reagents such as trifluoromethyl iodide and a radical initiator under specific conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale trifluoromethylation reactions using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(trifluoromethyl)sulfanyl]aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-Methyl-2-[(trifluoromethyl)sulfanyl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Methyl-2-[(trifluoromethyl)sulfanyl]aniline exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Another compound with a trifluoromethyl group, used in similar applications.
4-(Trifluoromethylsulfonyl)aniline: Shares structural similarities and is used in related research fields
Uniqueness
4-Methyl-2-[(trifluoromethyl)sulfanyl]aniline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This makes it particularly valuable for applications requiring high specificity and selectivity.
Properties
Molecular Formula |
C8H8F3NS |
---|---|
Molecular Weight |
207.22 g/mol |
IUPAC Name |
4-methyl-2-(trifluoromethylsulfanyl)aniline |
InChI |
InChI=1S/C8H8F3NS/c1-5-2-3-6(12)7(4-5)13-8(9,10)11/h2-4H,12H2,1H3 |
InChI Key |
FQBREIOTLWVPOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N)SC(F)(F)F |
Origin of Product |
United States |
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